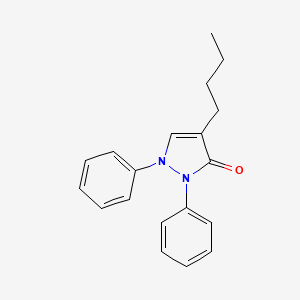
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a member of the pyrazolone family, characterized by its unique structure that includes a pyrazolone ring substituted with butyl and phenyl groups. This compound is of significant interest due to its potential therapeutic properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 1,2-diphenylhydrazine with butyl acetoacetate under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods
In industrial settings, the production of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, such as pain and inflammation.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolone structure.
Antipyrine: Another pyrazolone derivative used for its analgesic and antipyretic properties.
Aminopyrine: Known for its analgesic and antipyretic effects, similar in structure to 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one.
Uniqueness
4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
60002-09-7 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC 名称 |
4-butyl-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O/c1-2-3-10-16-15-20(17-11-6-4-7-12-17)21(19(16)22)18-13-8-5-9-14-18/h4-9,11-15H,2-3,10H2,1H3 |
InChI 键 |
PBPQFHAXZZKRNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




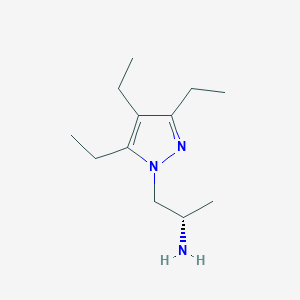

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
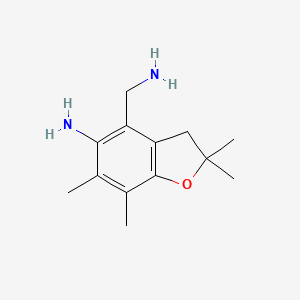
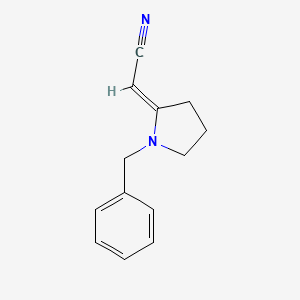

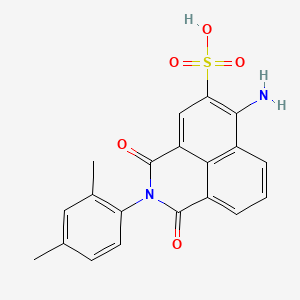

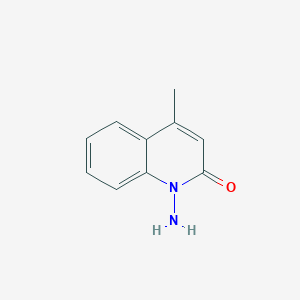
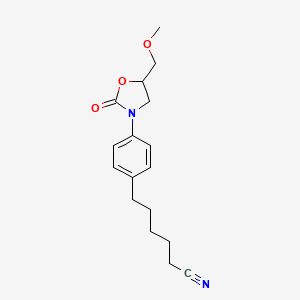
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
